![molecular formula C9H11AsN2O5S B14741404 (4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)arsonic acid CAS No. 5428-98-8](/img/structure/B14741404.png)
(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)arsonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of (4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)arsonic acid involves several steps. One common method includes the reaction of 4-aminophenyl arsonic acid with carbamoylsulfanylacetyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Applications De Recherche Scientifique
(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)arsonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases, particularly those involving microbial infections.
Industry: It is used in the development of new materials and as an additive in certain industrial processes.
Mécanisme D'action
The mechanism of action of (4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)arsonic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with essential metabolic pathways .
Comparaison Avec Des Composés Similaires
(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)arsonic acid can be compared with other similar compounds such as:
4-Aminocoumarin derivatives: These compounds also have significant biological activities and are used in various applications, including as antimicrobial agents.
Arsenic-based compounds: Other arsenic-containing compounds, such as arsenic trioxide, are used in medicine for treating certain types of cancer.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
5428-98-8 |
|---|---|
Formule moléculaire |
C9H11AsN2O5S |
Poids moléculaire |
334.18 g/mol |
Nom IUPAC |
[4-[(2-carbamoylsulfanylacetyl)amino]phenyl]arsonic acid |
InChI |
InChI=1S/C9H11AsN2O5S/c11-9(14)18-5-8(13)12-7-3-1-6(2-4-7)10(15,16)17/h1-4H,5H2,(H2,11,14)(H,12,13)(H2,15,16,17) |
Clé InChI |
NAZCZDHDEXILPQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)CSC(=O)N)[As](=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclohexane, [(trifluoromethyl)thio]-](/img/structure/B14741330.png)
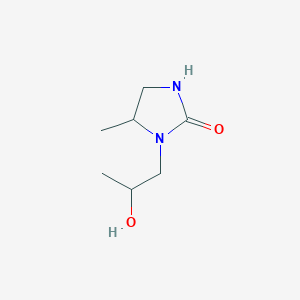

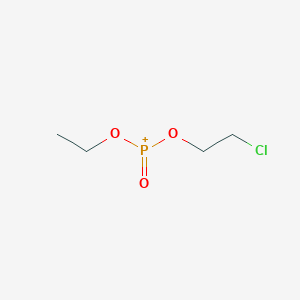
![Bicyclo[2.2.1]heptane-2,2,3,3-tetracarbonitrile](/img/structure/B14741362.png)
![L-Methionine, N-[(2-nitrophenyl)thio]-](/img/structure/B14741364.png)

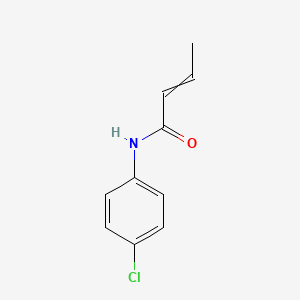

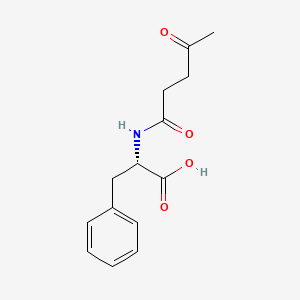
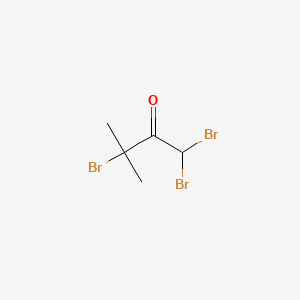
![N-[4-(4-benzylphenyl)-5-ethyl-1,3-thiazol-2-yl]-2-oxo-chromene-3-carboxamide](/img/structure/B14741399.png)

